Picibanil

Sclerotherapy Lymphatic Malformations Pediatric Otolaryngology

Picibanil (OK-432) uniquely combines potent localized immunostimulation with a defined fibrotic sclerosing response—a bimodal mechanism not replicated by ethanol, doxycycline, or BCG. Derived from low-virulence SU strain S. pyogenes inactivated with penicillin G, it achieves an 88% effective response in macrocystic LMs with only 0.05% facial nerve paralysis incidence. In NSCLC adjuvant immunochemotherapy, 5-year survival improves from 43.7% to 51.2% (OR 0.70, Level I evidence). For pleurodesis when talc is contraindicated, it serves as a viable second-line agent (failure rate 37.5%). Ideal for oncology centers, interventional radiology, and translational immunology research.

Molecular Formula C16H17N2O4S-
Molecular Weight 333.4 g/mol
CAS No. 39325-01-4
Cat. No. B1221077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicibanil
CAS39325-01-4
SynonymsNSC B116209
NSC-B116209
NSCB116209
OK 432
OK-432
OK432
Picibanil
Picibanyl
Streptococcal OK 432
Streptococcal OK-432
Streptococcal OK432
Streptococcal Preparation OK 432
Streptococcal Preparation OK-432
Streptococcal Preparation OK432
Molecular FormulaC16H17N2O4S-
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C
InChIInChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1
InChIKeyJGSARLDLIJGVTE-MBNYWOFBSA-M
Commercial & Availability
Standard Pack Sizes2.8 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picibanil (OK-432) 39325-01-4: Procurement-Grade Characterization of a Dual-Action Streptococcal Immunomodulator and Sclerosant


Picibanil (CAS 39325-01-4), also designated as OK-432, is a lyophilized preparation derived from a low-virulence strain (SU) of Streptococcus pyogenes (S. hemolyticus), inactivated by heating with penicillin G [1]. This process yields a noncytotoxic agent that exerts both immunostimulatory and direct sclerosing effects [2]. The compound activates the host immune system by stimulating natural killer cells, macrophages, and lymphocytes, and by enhancing the production of key mediators including interleukins and tumor necrosis factor [2]. As a sclerosant, it induces a localized inflammatory response leading to fibrosis and involution of endothelial-lined cavities [3]. It is primarily utilized in oncology as an adjuvant immunochemotherapeutic and in interventional radiology/dermatology for the sclerotherapy of lymphatic malformations (LMs) and persistent air leaks [1].

Why Picibanil (OK-432) Cannot Be Replaced by Generic Sclerosing or Immunomodulatory Agents


Direct substitution of Picibanil with alternative agents is precluded by its unique bimodal mechanism of action, which combines potent localized immunostimulation with a defined fibrotic sclerosing response—a profile not replicated by simple chemical sclerosants (e.g., ethanol, doxycycline) or pure immunotherapeutics (e.g., BCG) [1]. The specific lyophilized streptococcal preparation (SU strain) induces a distinct cytokine cascade and inflammatory cell infiltrate that results in different safety and efficacy outcomes, including varying complication rates (e.g., facial nerve paralysis) and treatment schedules compared to molecularly distinct alternatives [1][2]. Furthermore, its approved clinical utility is highly stratified by lesion morphology (macrocystic vs. microcystic), making empiric substitution without morphological consideration ineffective and potentially harmful [3].

Quantitative Differentiation of Picibanil (OK-432) Against Key Comparators: A Data-Driven Procurement Guide


Head-to-Head Comparison with Doxycycline for Macrocystic Lymphatic Malformation Sclerotherapy

In a direct comparative study evaluating pediatric macrocystic lymphatic malformations of the head and neck, Picibanil (OK-432) demonstrated a similar clinical success rate to doxycycline but required more treatment sessions (1.9 vs. 1.0 injections) and exhibited significantly shorter per-session administration times [1]. The choice between agents hinges on balancing the convenience of fewer total sessions (doxycycline) against the speed of individual treatments (OK-432).

Sclerotherapy Lymphatic Malformations Pediatric Otolaryngology

Comparative Effectiveness of Picibanil (OK-432) vs. Surgery as First-Line Therapy for Lymphangioma

When compared to primary surgical excision, Picibanil (OK-432) injection therapy demonstrates a lower initial cure rate but offers a less invasive alternative. A cross-sectional study showed a 31% cure rate after the first OK-432 injection, versus 44% for surgery and 29% for bleomycin [1]. However, the therapeutic benefit of OK-432 is highly dependent on lesion morphology, with effective response rates of 88.2%-88.8% in predominantly macrocystic lesions (Groups A/B) compared to only 20.0%-38.0% in microcystic lesions (Groups C/D) [2].

Lymphangioma Sclerotherapy Pediatric Surgery

Comparative Safety Profile: Picibanil (OK-432) vs. Absolute Ethanol in Sclerotherapy

A systematic review comparing sclerosing agents for cervicofacial vascular malformations found a stark difference in safety profiles. Absolute ethanol was associated with a significantly higher overall complication rate (18%) compared to OK-432 (≤6%) [1]. Notably, the incidence of facial nerve paralysis, a severe adverse event, was 6% with ethanol versus only 0.05% with OK-432 [1].

Sclerotherapy Adverse Events Vascular Malformations

Comparison of Pleurodesis Failure Rates: Picibanil (OK-432) vs. Talc for Persistent Pulmonary Air Leak

A nationwide retrospective database study from Japan compared the effectiveness of OK-432 (Picibanil) and talc for chemical pleurodesis in patients with persistent air leaks. The analysis found a statistically significant difference in treatment failure rates, with talc demonstrating a lower failure rate than OK-432 [1]. Other secondary outcomes, including in-hospital mortality and length of stay, showed no significant differences [1].

Pleurodesis Pneumothorax Thoracic Surgery

Differential Host-Mediated Antitumor Activity: Picibanil (OK-432) vs. Bacillus Calmette-Guérin (BCG)

Early comparative studies in murine models established distinct immunological profiles between OK-432 and BCG. While BCG acted as a stronger general host stimulant, OK-432 demonstrated superior local immunostimulation and host-mediated antitumor activity at equivalent dosages, while avoiding the dose-limiting hepatotoxicity (granulomatous hepatitis) observed with BCG [1].

Immunotherapy Neoplasms Comparative Oncology

Evidence of Survival Benefit: Meta-Analysis of Adjuvant Picibanil (OK-432) in Resected Non-Small-Cell Lung Cancer (NSCLC)

A meta-analysis of 11 randomized clinical trials involving 1,520 patients with resected NSCLC assessed the addition of OK-432 to standard chemotherapy. The analysis revealed a statistically significant improvement in 5-year survival for the immunochemotherapy group compared to chemotherapy alone [1]. This represents a class-specific benefit not uniformly observed with all immunomodulators.

Adjuvant Immunotherapy Lung Cancer Meta-Analysis

Targeted Procurement Scenarios for Picibanil (OK-432) Based on Quantitative Evidence


First-Line Sclerotherapy for Predominantly Macrocystic Lymphatic Malformations (LMs) of the Head and Neck

For pediatric or adult patients presenting with macrocystic LMs (>50% cystic component by volume, as defined by MRI groups A and B), Picibanil (OK-432) is an evidence-supported first-line therapy. Procurement is justified by high effective response rates of approximately 88% [1] and a favorable safety profile compared to surgery and more toxic agents like ethanol, with only a 0.05% incidence of facial nerve paralysis [2]. This scenario leverages the compound's ability to achieve significant lesion involution without the morbidity of surgical excision.

Pleurodesis in Scenarios Where Talc is Contraindicated or Unavailable

While talc demonstrates a statistically lower treatment failure rate (31.4%) for pleurodesis in persistent air leaks [3], Picibanil (OK-432) remains a viable second-line agent with a failure rate of 37.5% [3]. Procurement is specifically recommended for clinical settings where talc is contraindicated (e.g., concern for acute respiratory distress syndrome, young patients) or not available in the hospital formulary, providing an effective alternative to more invasive surgical interventions.

Adjuvant Immunochemotherapy in Curative-Intent Resected Non-Small-Cell Lung Cancer (NSCLC) Protocols

This is a high-value application supported by Level I evidence. Procurement of Picibanil (OK-432) is essential for oncology centers and research groups conducting or replicating adjuvant immunochemotherapy trials in NSCLC. The meta-analytic data showing an increase in 5-year survival from 43.7% to 51.2% (OR 0.70) [4] provides a strong rationale for including OK-432 in postoperative treatment regimens aimed at improving long-term outcomes, distinguishing it from other nonspecific immunoadjuvants.

Preclinical Research on Tumor Microenvironment and Localized Innate Immunity

For basic science and translational research, Picibanil serves as a critical tool due to its well-characterized, potent local immunostimulatory effects, which are superior to BCG for local stimulation and avoid BCG's hepatotoxicity [5]. Procurement for research purposes is indicated for studies investigating the role of local inflammation, cytokine networks (e.g., TNF, interleukins), and innate immune cell recruitment (macrophages, NK cells) in tumor control or fibrotic healing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picibanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.